AA41612 vs. AA92593: 42‑Fold Higher Potency in Mammalian Cell Melanopsin Ca²⁺ Flux Assay
In CHO cells stably expressing human melanopsin (CHOOpn4), AA41612 inhibited light‑induced cytosolic Ca²⁺ rise with an IC50 of 15.8 ± 1.8 nM, compared to 665 ± 9 nM for the closely related opsinamide AA92593 [1]. The experiment used a Fluo‑4 based dye and real‑time calcium measurements following addition of antagonist, with n=4 wells per condition. This direct head‑to‑head comparison in the same assay system confirms that AA41612 is approximately 42‑fold more potent at the cellular level.
| Evidence Dimension | Inhibition of light‑induced calcium mobilization (IC50) |
|---|---|
| Target Compound Data | 15.8 ± 1.8 nM |
| Comparator Or Baseline | AA92593 (665 ± 9 nM) |
| Quantified Difference | 42‑fold lower IC50 (higher potency) |
| Conditions | CHOOpn4 cells expressing human melanopsin; Fluo‑4 calcium dye; n=4 wells |
Why This Matters
This quantifies the functional potency advantage of AA41612 in a cellular context, directly informing dose selection and experimental design for in vitro studies.
- [1] Jones KA, et al. Small-molecule antagonists of melanopsin-mediated phototransduction. Nat Chem Biol. 2013;9(10):630–635. (Figure 1c and associated text, IC50 values in CHOOpn4 cells) View Source
